molecular formula C8H14N2O2 B13566409 5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide

5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide

Katalognummer: B13566409
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: YFJJYHSSBMAKGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxa-8-azaspiro[35]nonane-8-carboxamide is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxa-8-azaspiro[3One common method involves the cyclization of a suitable precursor containing both oxygen and nitrogen functionalities under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

Wissenschaftliche Forschungsanwendungen

5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including its use as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor of fatty acid amide hydrolase, an enzyme involved in the metabolism of fatty acid amides . The pathways involved in its mechanism of action often include binding to the active site of the target enzyme or receptor, leading to inhibition or activation of its function .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic ring and the presence of the carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H14N2O2

Molekulargewicht

170.21 g/mol

IUPAC-Name

5-oxa-8-azaspiro[3.5]nonane-8-carboxamide

InChI

InChI=1S/C8H14N2O2/c9-7(11)10-4-5-12-8(6-10)2-1-3-8/h1-6H2,(H2,9,11)

InChI-Schlüssel

YFJJYHSSBMAKGV-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)CN(CCO2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.